Methyltetrazine-amido-N-bis(PEG4-acid)
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Overview
Description
Methyltetrazine-amido-N-bis(PEG4-acid) is a compound that belongs to the class of click chemistry reagents. It is a polyethylene glycol (PEG) derivative containing a methyltetrazine group and two acid groups. This compound is known for its ability to react with trans-cyclooctene (TCO)-containing compounds to form stable covalent bonds without the need for copper catalysis or elevated temperatures . The inverse-electron demand Diels-Alder cycloaddition reaction of TCO with tetrazines is one of the fastest bioorthogonal reactions, offering exceptional selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amido-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the PEG linker. The synthesis typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is introduced through a reaction involving tetrazine derivatives.
PEG Linker Attachment: The PEG linker is attached to the methyltetrazine group through amide bond formation. .
Industrial Production Methods
The industrial production of Methyltetrazine-amido-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amido-N-bis(PEG4-acid) primarily undergoes the following types of reactions:
Inverse-Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and TCO-containing compounds, forming stable covalent bonds
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reagents: EDC, HATU, TCO-containing compounds
Conditions: Room temperature, absence of copper catalysis, mild reaction conditions
Major Products Formed
Scientific Research Applications
Methyltetrazine-amido-N-bis(PEG4-acid) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyltetrazine-amido-N-bis(PEG4-acid) involves the inverse-electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions . The PEG linker increases the water solubility of the compound, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Methyltetrazine-amido-N-bis(PEG4-acid) is unique due to its high reactivity and selectivity in the iEDDA reaction. Similar compounds include:
Methyltetrazine-PEG4-NHS Ester: Contains an NHS ester group for labeling primary amines.
Biotin-PEG4-amido-methyltetrazine: Contains a biotin group for affinity purification and detection.
Cy5-PEG8-Tetrazine: Contains a fluorescent dye for imaging applications.
These compounds share the methyltetrazine group but differ in their functional groups and applications, highlighting the versatility of methyltetrazine-based reagents .
Properties
Molecular Formula |
C33H51N5O13 |
---|---|
Molecular Weight |
725.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C33H51N5O13/c1-27-34-36-33(37-35-27)29-4-2-28(3-5-29)26-30(39)38(8-12-46-16-20-50-24-22-48-18-14-44-10-6-31(40)41)9-13-47-17-21-51-25-23-49-19-15-45-11-7-32(42)43/h2-5H,6-26H2,1H3,(H,40,41)(H,42,43) |
InChI Key |
ORVVIADHRAGNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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